molecular formula C13H19Cl2N3O B2916583 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1431964-51-0

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

Cat. No. B2916583
M. Wt: 304.22
InChI Key: NAXGKJYTFBXIHP-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a chemical compound with the following characteristics:



  • Empirical Formula : C<sub>11</sub>H<sub>15</sub>N<sub>3</sub>O · 2HCl

  • Molecular Weight : Approximately 288.2 g/mol

  • Appearance : Typically a white to off-white crystalline powder



Synthesis Analysis

The synthesis of this compound involves the reaction between 1-ethyl-3-methyl-1H-pyrazol-4-ylmethanol (a pyrazole derivative) and 4-aminophenol (aniline). The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.



Molecular Structure Analysis

The molecular structure of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride consists of an aniline moiety (phenylamine) linked to a pyrazole ring via an ether linkage. The dihydrochloride salt provides additional stability and solubility.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Acid-Base Reactions : The dihydrochloride salt dissociates in water to release the aniline cation and chloride ions.

  • Oxidation/Reduction Reactions : The pyrazole ring can undergo oxidation or reduction processes.

  • Substitution Reactions : The aniline group may undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water due to the presence of hydrochloride ions.

  • Melting Point : Typically around 200°C.

  • Stability : Stable under normal storage conditions.

  • Toxicity : Caution should be exercised due to potential toxicity associated with aniline derivatives.


Scientific Research Applications

Synthesis and Material Science Applications

Facile Synthesis Approaches : A study demonstrated a one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, utilizing ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes. This method highlighted the use of a common organocatalyst, inexpensive starting materials, and short reaction times, producing the desired products in good to excellent yields. Additionally, two compounds from this synthesis exhibited potential as fluorescence probes in biological imaging due to their emission in the redshift region (Banoji et al., 2022).

Catalytic Activity and Polymerization : Research into Zn(II) chloride complexes involving N,N-bis(1H-pyrazolyl-1-methyl)aniline and its derivatives showed that these complexes have a distorted tetrahedral geometry and demonstrated catalytic activity in the polymerization of methyl methacrylate, resulting in polymers with higher molecular weight and narrow polydispersity indices (Kim et al., 2012).

Antimicrobial Activity

Antimicrobial and Antifungal Properties : A variety of pyrazolyl based anilines, synthesized via the described methods, demonstrated significant antibacterial and antifungal activity against tested microbial strains and dermatophyte fungi. This suggests their potential utility in developing new antimicrobial agents (Banoji et al., 2022).

Safety And Hazards


  • Health Hazards : Avoid skin contact, inhalation, or ingestion. Aniline compounds can be harmful.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.

  • Personal Protective Equipment : Wear appropriate protective gear when handling.


Future Directions

Research avenues related to this compound include:



  • Biological Activity : Investigate its effects on specific biological targets.

  • Derivative Synthesis : Explore modifications to enhance potency or selectivity.

  • Formulation Development : Optimize dosage forms for therapeutic applications.


Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details12345.


properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXGKJYTFBXIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

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